molecular formula C10H15BrClN B2710113 [2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride CAS No. 110965-09-8

[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride

Cat. No.: B2710113
CAS No.: 110965-09-8
M. Wt: 264.59
InChI Key: XCALGPSGLBPJCU-UHFFFAOYSA-N
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Description

[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride is a chemical building block of interest in medicinal chemistry and pharmacology research. This compound features a phenethylamine backbone substituted with a bromine atom on the phenyl ring and a dimethylamino group, a structure common to several biologically active molecules . The bromine atom at the para position is an electron-withdrawing group that can influence the compound's electronic properties and serve as a handle for further synthetic modification via cross-coupling reactions . The dimethylaminoethyl side chain is a frequent structural motif in pharmaceuticals, particularly in compounds that interact with neurotransmitter systems . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for drug discovery efforts . Its structural similarity to known pharmacologically active compounds, such as certain H1-antihistamines and serotonin receptor ligands , makes it a valuable scaffold for developing and studying new receptor-targeted molecules. In biochemical assays, it may be used to explore mechanisms of action related to receptor binding and function . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-dimethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;/h3-6H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCALGPSGLBPJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride typically involves the reaction of 4-bromophenylethylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution

This compound can participate in nucleophilic substitution reactions typical of amines. For instance, the synthesis of [2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride often involves the reaction of 4-bromobenzyl chloride with dimethylamine in the presence of a base, where the chloride is replaced by the dimethylamine group.

Oxidation Reactions

While specific oxidation reactions involving this compound are not widely documented, compounds with similar structures can undergo oxidation reactions, potentially leading to the formation of various derivatives.

Substitution Reactions

The bromine atom in the compound can be substituted with other functional groups through cross-coupling reactions, similar to those described for aryl bromides in general . These reactions are often catalyzed by transition metals and can lead to the formation of diverse derivatives.

Comparison with Similar Compounds

Compound Molecular Formula Molecular Weight Key Features
This compoundC10H15BrClN264.59 g/molBrominated phenyl group, dimethylamine substitution
2-(4-Bromophenyl)ethylamine hydrochlorideC8H11BrClN236.53 g/molBrominated phenyl group, ethylamine substitution

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its interactions with various biological targets, particularly in pharmacological contexts. Its mechanism of action may involve modulation of enzyme activity and receptor signaling pathways, which are critical in drug development.

  • Biological Activity : Research indicates that compounds like [2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride can influence neurotransmitter systems, potentially leading to therapeutic applications in treating CNS disorders.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow for the development of new derivatives with enhanced pharmacological properties.

  • Synthetic Pathways : The synthesis typically involves reactions that leverage its dimethylamine functional group. For example, it can be used to create Mannich bases, which have shown cytotoxic effects against cancer cell lines .

Enzyme Inhibition Studies

Studies have explored the inhibitory effects of this compound on specific enzymes. Such investigations are crucial for understanding its potential as a therapeutic agent.

  • Urease Inhibition : Similar compounds have been evaluated for their ability to inhibit urease activity, providing insights into their potential antibacterial properties .

Table 1: Comparison of Biological Activities

CompoundTarget EnzymeInhibition (%)Reference
This compoundUreaseTBD
4-Bromophenyl Boronic AcidUrease40%
Dimethylamino CompoundsVariousVaries

Case Study 1: Pharmacological Evaluation

In a study evaluating the pharmacological properties of dimethylamine derivatives, it was found that compounds similar to this compound exhibited significant activity against specific cancer cell lines. The study highlighted the importance of the bromine substitution in enhancing biological activity compared to non-brominated analogs.

Case Study 2: Synthesis and Application

A recent investigation focused on synthesizing new derivatives from this compound through various chemical reactions. The results indicated that modifications to the dimethylamine group significantly altered the compound's efficacy in inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism of action of [2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Bromopyramine Hydrochloride

Structure: N-[(4-Bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine Hydrochloride Molecular Formula: C₁₇H₂₂BrN₃·HCl Molecular Weight: 370.715 g/mol Key Differences:

  • Bromopyramine incorporates a pyridine ring and an additional benzyl group, increasing steric bulk and molecular weight.
  • Higher molecular weight (370.7 vs. 265.5 g/mol) likely reduces passive diffusion across membranes compared to the target compound.

Bromazine Hydrochloride (Bromodiphenhydramine Hydrochloride)

Structure: 2-[(4-Bromophenyl)phenylmethoxy]ethyl(dimethyl)ammonium Chloride Molecular Formula: C₂₁H₂₃BrClNO Molecular Weight: ~420.5 g/mol (calculated) Key Differences:

  • The phenylmethoxy group introduces significant hydrophobicity and steric hindrance, altering pharmacokinetic profiles.

Ethyl 3-[1-[(4-Bromophenyl)methylamino]ethyl]benzoate Hydrochloride

Structure: Ethyl ester with a 4-bromophenylmethylamino side chain. Molecular Formula: C₁₉H₂₃BrNO₂·HCl Molecular Weight: ~420.3 g/mol (calculated) Key Differences:

  • The benzoate ester group renders this compound a versatile synthetic intermediate, contrasting with the target compound’s simpler amine backbone.
  • Enhanced steric bulk and ester functionality may limit central nervous system penetration but improve utility in coupling reactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
[2-(4-Bromophenyl)ethyl]dimethylamine HCl C₁₀H₁₅BrN·HCl 265.5 Bromophenyl-ethyl-dimethylamine Precursor, CNS-targeted research
Bromopyramine HCl C₁₇H₂₂BrN₃·HCl 370.7 Pyridine, benzyl, dimethylaminoethyl Antihistamine, receptor studies
Bromazine HCl C₂₁H₂₃BrClNO ~420.5 Phenylmethoxy, diphenhydramine-like Sedative, antihistamine
Ethyl 3-[1-[(4-Bromophenyl)methylamino]ethyl]benzoate HCl C₁₉H₂₃BrNO₂·HCl ~420.3 Benzoate ester, methylaminoethyl Synthetic building block

Research Findings and Implications

  • Bioavailability : The target compound’s lower molecular weight and lack of bulky substituents suggest superior membrane permeability compared to Bromopyramine and Bromazine .
  • Synthetic Utility: Ethyl 3-[1-[(4-Bromophenyl)methylamino]ethyl]benzoate HCl is tailored for ester- or amide-forming reactions, whereas the target compound’s primary amine group is more reactive in alkylation or acylation contexts .
  • Safety : All compounds require stringent handling per GHS guidelines; the hydrochloride salt form in the target compound improves stability and reduces volatility .

Biological Activity

[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-bromophenylethylamine with dimethylamine in the presence of hydrochloric acid. The reaction is typically conducted under controlled conditions to ensure high yield and purity, which is crucial for its subsequent biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound can modulate the activity of these targets, leading to various pharmacological effects. The detailed pathways remain under investigation, but initial studies suggest potential interactions with neurotransmitter receptors, which may influence mood and cognitive functions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro tests demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although more extensive studies are needed to clarify these mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against common pathogenic bacteria and found significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic applications in treating infections.
  • Cytotoxicity Assay : In a comparative study involving various substituted phenylethylamines, this compound exhibited higher cytotoxicity against human tumor cell lines compared to its analogs. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating a selective action towards malignant cells while sparing normal cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
[2-(4-Bromophenyl)ethyl]dimethylamineAntimicrobial, Anticancer5 - 15
Bromodiphenhydramine hydrochlorideAntihistamine10 - 20
Other substituted phenylethylaminesVaries10 - 30

Q & A

Q. What are the recommended methodologies for synthesizing [2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride?

A two-step synthesis is commonly employed:

  • Step 1 : Bromination of a phenyl precursor (e.g., diphenylmethane) to introduce the 4-bromophenyl group. This aligns with methods used for structurally related compounds like diphenhydramine hydrochloride .
  • Step 2 : Reaction with dimethylamine under controlled conditions. For example, heating the brominated intermediate with dimethylaminoethanol in a solvent like toluene, followed by HCl treatment to form the hydrochloride salt .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the hydrochloride salt.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the presence of the 4-bromophenyl group (aromatic protons at δ 7.2–7.5 ppm) and dimethylaminoethyl chain (N–CH3_3 at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : Validate the molecular ion peak at m/z 422.747 (calculated for C19_{19}H21_{21}BrClN3_3O) .
  • Elemental Analysis : Verify Br and Cl content to confirm stoichiometry.

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
    Note : Toxicological data for this specific compound may be limited; assume acute toxicity based on analogs like brominated phenethylamines .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its receptor interactions?

  • Radioligand Binding Assays : Use 125^{125}I or fluorescently labeled analogs to study affinity for serotonin (5-HT2_2) or adrenergic receptors, as demonstrated for structurally similar bromophenyl derivatives .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors.
    Data Interpretation : Address potential contradictions (e.g., partial agonism vs. antagonism) by repeating assays under varying pH or temperature conditions .

Q. What challenges arise in the enantioselective synthesis of chiral derivatives, and how can they be mitigated?

  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or enzymatic resolution to separate enantiomers, as seen in studies on (R)-1-(4-bromophenyl)ethylamine hydrochloride .
  • Stereochemical Analysis : Confirm enantiomeric excess via circular dichroism (CD) spectroscopy or chiral shift reagents in NMR.

Q. How can discrepancies in pharmacological data (e.g., conflicting IC50_{50}50​ values) be resolved?

  • Methodological Harmonization : Standardize assay conditions (e.g., buffer composition, cell line passage number).
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may alter activity. For example, dehydrohalogenation could generate a reactive intermediate under basic conditions .
  • Computational Modeling : Perform molecular docking to validate binding modes and identify potential off-target interactions.

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